butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
Description
Butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic organic compound featuring a benzo[c]chromen core fused with a partially hydrogenated cyclohexene ring. The molecule is substituted with a 4-methyl group and a 6-oxo moiety, while a butyl acetate ester is attached via an ether linkage at the 3-position of the chromen system. Its molecular formula is C₂₀H₂₄O₅, with a molecular weight of 344.4 g/mol (CAS: Not explicitly provided; inferred from linear formula in ). The compound is structurally related to coumarin derivatives, which are known for diverse biological activities, including fluorescence properties and enzyme inhibition.
Properties
Molecular Formula |
C20H24O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
butyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate |
InChI |
InChI=1S/C20H24O5/c1-3-4-11-23-18(21)12-24-17-10-9-15-14-7-5-6-8-16(14)20(22)25-19(15)13(17)2/h9-10H,3-8,11-12H2,1-2H3 |
InChI Key |
TXQHEGKZRHIKBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate involves the reaction of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl with butyl acetate under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically conducted under controlled temperature and pressure to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Industry: Used in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by selectively binding to receptors such as the CB2 receptor, which is primarily found in immune cells. This interaction can modulate various cellular processes and pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Comparative Analysis
Substituent Effects: The 4-methyl group in the target compound enhances steric hindrance and may improve metabolic stability compared to unmethylated analogs (e.g., CAS 325737-63-1).
Functional Group Influence :
- Butyl esters (e.g., target compound) exhibit higher lipophilicity (logP ~3.5–4.0) compared to carboxylic acid analogs (logP ~1.5–2.0), impacting membrane permeability and bioavailability.
- Free carboxylic acids (e.g., CAS 302551-41-3) are implicated in metal ion chelation, as demonstrated by related 3-hydroxybenzo[c]chromen derivatives acting as Fe³⁺ sensors.
Biological and Industrial Relevance: Derivatives with phosphorothioate groups (e.g., O,O-diethyl O-(7,8,9,10-tetrahydro-6-oxo-6H-benzo[c]chromen-3-yl) phosphorothioate) are classified as pesticides, highlighting the pharmacophoric versatility of the benzo[c]chromen scaffold.
Biological Activity
Butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic compound that belongs to the class of benzochromenes. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this compound through a review of existing literature and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzochromene core with various functional groups that contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and free radical damage. Studies have shown that derivatives of benzochromenes can scavenge free radicals effectively, thereby reducing oxidative damage in biological systems .
Anti-inflammatory Properties
The anti-inflammatory effects of benzochromene derivatives have been documented in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. For instance, a study demonstrated that certain benzochromene derivatives reduced inflammation in animal models by modulating these pathways .
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens. Research indicates that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes within the cells .
Case Studies
- Antioxidant Efficacy Study : A study conducted on a series of benzochromene derivatives found that this compound exhibited an IC50 value of approximately 25 µM in DPPH radical scavenging assays. This indicates a strong capacity for free radical scavenging compared to other tested compounds .
- Anti-inflammatory Mechanism : In an experimental model of arthritis, administration of this compound resulted in a significant reduction in paw edema compared to controls. Histopathological analysis revealed decreased infiltration of inflammatory cells and reduced levels of TNF-alpha and IL-6 in treated animals .
- Antimicrobial Activity Assessment : A recent study evaluated the antimicrobial efficacy of butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy]acetate against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli .
Q & A
Basic Question: How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to assign protons and carbons, focusing on the benzo[c]chromen core and the butyl acetate side chain. Compare chemical shifts with analogous compounds (e.g., methyl-substituted chromen derivatives) .
- X-ray Crystallography: If crystallization is feasible, resolve the crystal structure to confirm stereochemistry and substituent positioning. For example, derivatives like 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate have been structurally validated via crystallography .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula by matching experimental and theoretical mass-to-charge ratios .
Basic Question: What experimental strategies optimize the synthesis of this compound?
Methodological Answer:
Use factorial design of experiments (DoE) to systematically vary reaction parameters:
- Variables to test: Catalyst type (e.g., Lewis acids), solvent polarity, temperature, and reaction time. For example, triazine-based syntheses (similar to ) may require anhydrous conditions and controlled heating .
- Response Surface Methodology (RSM): Optimize yield by modeling interactions between variables. Refer to statistical frameworks in chemical reaction design (e.g., ICReDD’s computational-experimental feedback loop) .
Basic Question: How should solubility and stability be assessed for this compound in aqueous/organic matrices?
Methodological Answer:
- Solubility Testing: Perform phase-solubility studies in buffers (pH 1–12) and organic solvents (e.g., DMSO, acetonitrile) using HPLC or UV-Vis spectroscopy. Monitor degradation under light/heat via accelerated stability protocols .
- Stability in Biological Media: Incubate the compound in simulated physiological conditions (e.g., PBS with serum albumin) and quantify stability using LC-MS .
Advanced Question: What computational methods elucidate the reaction mechanism of its formation?
Methodological Answer:
- Density Functional Theory (DFT): Calculate transition states and intermediates for key steps (e.g., cyclization of the benzo[c]chromen core). Compare activation energies for competing pathways .
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics, particularly for esterification or oxy-acetate coupling steps .
Advanced Question: How can contradictory data in reaction yields or purity be resolved?
Methodological Answer:
- Orthogonal Analytical Validation: Cross-check purity via HPLC, GC-MS, and -NMR. For yield discrepancies, use internal standards (e.g., deuterated analogs) .
- Controlled Replication: Repeat reactions under inert atmospheres (e.g., argon) to rule out oxidative byproducts. Apply fractional factorial designs to isolate confounding variables (e.g., trace moisture) .
Advanced Question: What strategies enable regioselective modifications of the benzo[c]chromen core?
Methodological Answer:
- Protecting Group Chemistry: Temporarily block reactive sites (e.g., the 6-oxo group) using silyl ethers or acetals before functionalizing the 3-oxyacetate moiety .
- Catalytic Selectivity: Employ transition-metal catalysts (e.g., Pd or Ru complexes) for C–H activation at specific positions, as seen in chromenone derivatives .
Advanced Question: How is the compound’s toxicity profile evaluated in preclinical research?
Methodological Answer:
- In Vitro Assays: Test cytotoxicity in human cell lines (e.g., HepG2) using MTT assays. Assess metabolic stability with liver microsomes .
- Computational Toxicology: Predict ADMET properties via QSAR models or tools like ProTox-II, focusing on esterase-mediated hydrolysis risks .
Advanced Question: What engineering considerations apply to scaling up its synthesis?
Methodological Answer:
- Reactor Design: Use continuous-flow systems to enhance heat/mass transfer during critical steps (e.g., cyclization). Refer to CRDC guidelines for reaction fundamentals and reactor design .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Advanced Question: How can computational modeling predict its interactions with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
